molecular formula C7H6ClNO4S B1313158 3-Chloro-4-(methylsulfonyl)nitrobenzene CAS No. 91842-77-2

3-Chloro-4-(methylsulfonyl)nitrobenzene

Cat. No.: B1313158
CAS No.: 91842-77-2
M. Wt: 235.65 g/mol
InChI Key: DMNZSCLCCLDNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(methylsulfonyl)nitrobenzene is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of nitrobenzene, characterized by the presence of a chlorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3-Chloro-4-(methylsulfonyl)nitrobenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals, agrochemicals, and dyes.

    Biology: In biochemical studies to investigate the effects of nitroaromatic compounds on biological systems. It can be used as a probe to study enzyme-catalyzed reactions involving nitro groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Safety and Hazards

Safety data sheets indicate that 3-Chloro-4-(methylsulfonyl)nitrobenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a doctor . Suitable extinguishing media in case of fire include dry chemical, carbon dioxide, or alcohol-resistant foam .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-(methylsulfonyl)nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 3-chloro-4-(methylsulfonyl)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methylsulfonyl)nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium amide in liquid ammonia, sodium thiolate in ethanol.

    Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.

Major Products Formed

    Reduction: 3-Chloro-4-(methylsulfonyl)aniline.

    Substitution: 3-Amino-4-(methylsulfonyl)nitrobenzene, 3-Thio-4-(methylsulfonyl)nitrobenzene.

    Oxidation: 3-Chloro-4-(methylsulfonyl)sulfone.

Mechanism of Action

The mechanism of action of 3-chloro-4-(methylsulfonyl)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methylsulfonyl group can participate in substitution and oxidation reactions, respectively, leading to the formation of various derivatives with distinct biological activities. The compound’s effects are mediated through its ability to modify proteins, nucleic acids, and other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(methylsulfonyl)aniline
  • 3-Chloro-4-(methylsulfonyl)sulfone
  • 3-Amino-4-(methylsulfonyl)nitrobenzene
  • 3-Thio-4-(methylsulfonyl)nitrobenzene

Uniqueness

3-Chloro-4-(methylsulfonyl)nitrobenzene is unique due to the presence of both a nitro group and a methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound. The nitro group allows for reduction and substitution reactions, while the methylsulfonyl group can undergo oxidation, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

2-chloro-1-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNZSCLCCLDNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441105
Record name 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91842-77-2
Record name 2-Chloro-1-(methanesulfonyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.